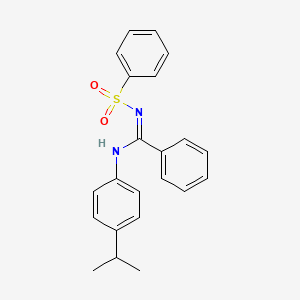
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用機序
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models of cancer.
実験室実験の利点と制限
One advantage of N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its specificity for PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation is that N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of more potent and selective PTP1B inhibitors for use in the treatment of type 2 diabetes and other metabolic disorders. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and other PTP1B inhibitors may have potential as anti-cancer agents, and further research is needed to explore this possibility. Finally, the development of more efficient synthesis methods for N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and other PTP1B inhibitors could help to facilitate their use in research and clinical settings.
合成法
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized using a multi-step synthetic route that involves the reaction of 4-isopropylphenylboronic acid with 4-bromo-N-(phenylsulfonyl)benzenecarboximidamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-chloro-3-nitrobenzoic acid, followed by reduction with palladium on carbon to yield the final product.
科学的研究の応用
N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, indicating its potential as a novel anti-diabetic agent. Additionally, N-(4-isopropylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has demonstrated anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
特性
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-17(2)18-13-15-20(16-14-18)23-22(19-9-5-3-6-10-19)24-27(25,26)21-11-7-4-8-12-21/h3-17H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYMFDGVRRISII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

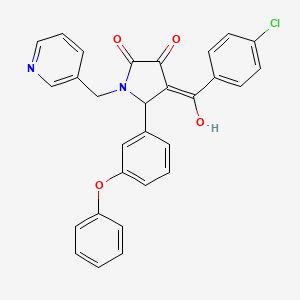
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
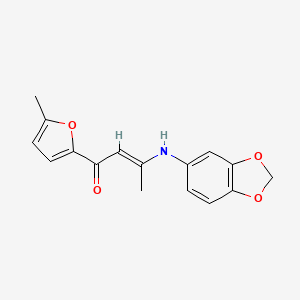
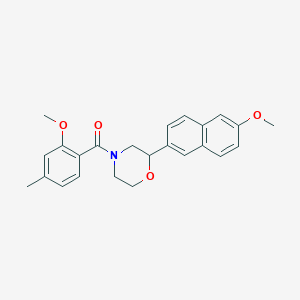
![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
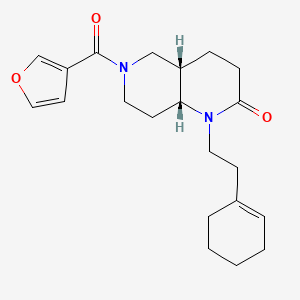
![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5440976.png)
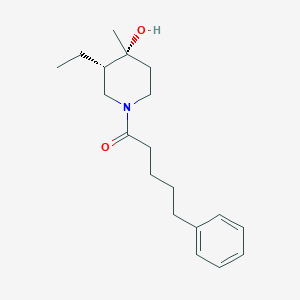
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440996.png)